1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like reactivity, acidity or basicity, and stability can also be included.Scientific Research Applications
Synthesis and Reactivity
- Synthesis Techniques : Research demonstrates various synthesis techniques for 1,4-dihydropyrazine derivatives. For instance, Brook, Haltiwanger, and Koch (1992) explored the synthesis and structure of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine, showcasing a method for creating such compounds (Brook, Haltiwanger, & Koch, 1992).
- Reactivity Studies : The reactivity of these compounds has also been a focus, with an investigation into the oxidation of a stable 1,4-dihydropyrazine by dioxygen, providing insights into their chemical behavior and potential applications (Brook, Noll, & Koch, 1997).
Structural and Characterization Studies
- Crystal Structure Analysis : Jager and Otterbein (1980) examined the crystal structure of a related compound, revealing detailed structural information vital for understanding its potential applications (Jager & Otterbein, 1980).
- Spectroscopic Characterization : Further characterization includes spectroscopic studies, as done by Brook, Noll, and Koch (1998), enhancing the understanding of these molecules' physical and chemical properties (Brook, Noll, & Koch, 1998).
Novel Compounds and Materials
- Development of New Derivatives : Research has led to the creation of novel compounds and materials, such as the synthesis of unique 1,4-dihydropyrazine derivatives for potential use in treating diseases associated with KRAS activity (De, 2022).
- Electronic and Optical Applications : Studies on the synthesis and application of derivatives for electronic and optical uses have been conducted, showcasing the versatility of these compounds (Huang et al., 2006).
Medical and Pharmaceutical Applications
- Antibacterial Agents : Research into the antibacterial efficacy of certain derivatives shows potential medical applications. For example, Sheikh, Ingle, and Juneja (2009) synthesized compounds evaluated for their antibacterial effectiveness (Sheikh, Ingle, & Juneja, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential applications of the compound and areas for future research.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always ensure to follow safety guidelines when handling chemicals. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
4-(4-chlorophenyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSDWVHAEOXSKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC(=O)C2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione |
Citations
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